CZL55
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H22N2O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
5-[3-[(2,4-dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H22N2O6/c1-27-15-9-10-16(17(12-15)28-2)22-20(26)13-5-3-6-14(11-13)21-18(23)7-4-8-19(24)25/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,21,23)(H,22,26)(H,24,25) |
InChIキー |
IXPHIUQELSUDNK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O)OC |
製品の起源 |
United States |
Foundational & Exploratory
No Information Available on the Mechanism of Action of CZL55
Following a comprehensive search of available scientific and medical literature, no information has been found regarding a compound designated as "CZL55." As a result, it is not possible to provide an in-depth technical guide or whitepaper on its mechanism of action, as no public data exists on its signaling pathways, quantitative metrics, or the experimental protocols used in its investigation.
This absence of information suggests that "this compound" may be an internal, preclinical drug candidate designation that has not yet been disclosed in publications or public forums. It is also possible that the identifier is a typo or an outdated name.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure through scientific publications or conference presentations. Without any foundational data, the creation of summary tables, detailed experimental methodologies, and signaling pathway diagrams as requested cannot be fulfilled.
Technical Guide: The Role of GPR55 Antagonists in Neuroinflammation Studies
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound or molecule designated "CZL55" in the context of neuroinflammation. However, the query likely pertains to the burgeoning field of novel G-protein coupled receptor 55 (GPR55) antagonists, which are under investigation for their therapeutic potential in neuroinflammatory conditions. This guide, therefore, focuses on the role of GPR55 and its antagonists in neuroinflammation, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Neuroinflammation
Neuroinflammation is a critical immune response within the central nervous system (CNS) initiated in response to various stimuli, including infection, trauma, ischemia, and neurodegenerative diseases.[1] Microglia, the resident immune cells of the CNS, are the primary drivers of this process.[2] Upon activation, microglia release a plethora of signaling molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, which orchestrate the inflammatory response.[3] While acute neuroinflammation is a protective mechanism, chronic activation of microglia contributes to neuronal damage and is a hallmark of many neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][3] Consequently, modulating microglial activation and the subsequent inflammatory cascade is a promising therapeutic strategy.
GPR55: A Novel Target in Neuroinflammation
The G-protein coupled receptor 55 (GPR55) has emerged as a significant modulator of inflammatory processes.[2] GPR55 is expressed in various brain regions and is found on immune cells, including microglia.[4] The role of GPR55 in inflammation is complex, with studies suggesting it can mediate pro-inflammatory effects.[5] Activation of GPR55 is associated with the Gαq and Gα12/13 signaling pathways, leading to intracellular calcium mobilization and activation of downstream effectors like RhoA, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[4][6] This signaling cascade can ultimately result in the activation of transcription factors such as NF-κB, which drives the expression of pro-inflammatory genes.[6]
Given its role in promoting inflammatory signaling, antagonism of GPR55 presents a compelling therapeutic approach to mitigate neuroinflammation.
Quantitative Data on GPR55 Antagonists in Neuroinflammation
Several novel GPR55 antagonists, including coumarin-based derivatives (e.g., KIT C, KIT H, KIT 10) and other small molecules (e.g., KLS-13019, ML-193, CID16020046), have been evaluated for their anti-neuroinflammatory properties.[3][7][8] The following tables summarize the quantitative effects of these compounds on key inflammatory mediators.
Table 1: Effect of GPR55 Antagonists on Prostaglandin E2 (PGE2) Release
| Compound | Cell Type | Stimulant | Concentration | % Inhibition of PGE2 | Citation |
| KIT C | Primary Murine Microglia | IL-1β | 25 µM | Significant reduction | [7] |
| KIT H | SK-N-SH Cells | IL-1β | 25 µM | ~80% | [7] |
| ML-193 | SK-N-SH Cells | IL-1β | 10 µM | ~60% | [7] |
| KIT 10 | Primary Rat Microglia | LPS (10 ng/mL) | 10 µM | Potent prevention | [8] |
Table 2: Effect of GPR55 Antagonists on Pro-inflammatory Cytokine and Chemokine Expression
| Compound | Cell Type | Stimulant | Target | Effect | Citation |
| KIT C | BV2 Microglial Cells | LPS | IL-6, TNF-α, CCL2, CCL3, CXCL2, CXCL10 | Significant suppression of expression and release | [3] |
| ML-193 | BV2 Microglial Cells | LPS | IL-6, TNF-α, CCL2, CCL3, CXCL2, CXCL10 | Significant suppression of expression and release | [3] |
| CID16020046 | DSS-induced colitis model (in vivo) | DSS | TNF-α, IL-1β | Reduced levels in colonic tissue | [5] |
| KLS-13019 | Dorsal Root Ganglion Cultures | Paclitaxel | IL-1β, NLRP3 | Reversal of paclitaxel-induced increases | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of GPR55 antagonists in neuroinflammation.
1. Microglial Cell Culture and LPS Stimulation
-
Cell Line: BV2 murine microglial cells are frequently used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blotting) at a density that allows for adherence and growth.
-
Allow cells to adhere and grow for 18-24 hours.
-
Pre-treat the cells with various concentrations of the GPR55 antagonist or vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubate for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for cytokine protein analysis).
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.[9][10]
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits specific for the cytokine of interest.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[9][10]
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To detect the levels of total and phosphorylated proteins in key signaling pathways, such as p38 MAPK and NF-κB (p65, IκBα).
-
Protocol:
-
After cell treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total p38, phospho-p65, total p65) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[11][12]
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in GPR55-mediated neuroinflammation and a typical experimental workflow for evaluating GPR55 antagonists.
Caption: GPR55 signaling pathway in neuroinflammation.
References
- 1. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-neuroinflammatory effects of GPR55 antagonists in LPS-activated primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory properties of KLS-13019: a novel GPR55 antagonist for dorsal root ganglion and hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
The Discovery and Early Development of CZL55: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and early-stage development of CZL55, a potent inhibitor of caspase-1. Emerging from a structure-based virtual screening campaign, this compound was identified as a promising small molecule with the potential for therapeutic intervention in neuroinflammatory conditions, particularly febrile seizures. This document details the discovery process, presents key in vitro activity data, outlines a representative experimental protocol for assessing caspase-1 inhibition, and visualizes the relevant biological pathways and discovery workflows.
Introduction: Targeting Caspase-1 in Neuroinflammation
Caspase-1, a key enzyme in the inflammasome signaling pathway, plays a critical role in the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[1] Dysregulation of the caspase-1 pathway has been implicated in a variety of inflammatory diseases. In the context of the central nervous system, neuroinflammation is increasingly recognized as a significant contributor to the pathophysiology of seizures.[2] Febrile seizures, the most common type of convulsion in young children, are associated with elevated levels of pro-inflammatory cytokines, making caspase-1 a compelling therapeutic target.[3][4] The development of small molecule inhibitors of caspase-1, such as this compound, represents a targeted approach to mitigating the neuroinflammatory cascade underlying febrile seizures.[5]
The Discovery of this compound: A Structure-Based Approach
This compound was discovered through a comprehensive structure-based virtual screening effort aimed at identifying novel, potent, and brain-penetrable inhibitors of caspase-1.[5] This computational approach leverages the known three-dimensional structure of the target protein to identify compounds that are predicted to bind with high affinity to the active site.
The general workflow for such a discovery campaign is outlined below:
This in silico screening process led to the identification of a series of compounds, including this compound and a related, more potent molecule, CZL80.[5]
Quantitative Data: In Vitro Efficacy
This compound demonstrated potent inhibition of caspase-1 in biochemical assays. The following table summarizes its in vitro activity and provides a comparison with the related compound, CZL80.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Caspase-1 | 24 | [5] |
| CZL80 | Caspase-1 | 24 | [6] |
Note on CZL80 IC50: One source reports an IC50 of 0.024 µM (24 nM), while another indicates 24 nM. This suggests the values are consistent.
Experimental Protocols
Representative Caspase-1 Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human caspase-1.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human caspase-1.
Materials:
-
Recombinant human caspase-1 (active form)
-
Caspase-1 substrate: Ac-YVAD-AMC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant human caspase-1 and Ac-YVAD-AMC substrate in Assay Buffer to their final working concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO). b. Add 25 µL of the diluted caspase-1 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the diluted Ac-YVAD-AMC substrate to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at 3-minute intervals for 30 minutes using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the caspase-1 activity.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway
This compound exerts its therapeutic potential by inhibiting caspase-1, thereby blocking the maturation and release of the pro-inflammatory cytokine IL-1β. This pathway is a critical component of the neuroinflammatory response in febrile seizures.
Conclusion and Future Directions
This compound is a potent, in vitro-validated inhibitor of caspase-1 discovered through a structure-based virtual screening approach. As a key molecule in the early-stage investigation of caspase-1 inhibitors for febrile seizures, this compound has paved the way for the development of more optimized compounds like CZL80. Further studies, including in vivo efficacy and safety profiling, would be necessary to fully elucidate the therapeutic potential of this class of compounds. The targeted inhibition of the caspase-1 pathway remains a promising strategy for the treatment of neuroinflammatory disorders.
References
- 1. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | The long-term neurodevelopmental outcomes of febrile seizures and underlying mechanisms [frontiersin.org]
- 3. Interleukin-1β Contributes to the Generation of Experimental Febrile Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenesis of Fever-Induced Febrile Seizures and Its Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
In-Depth Technical Guide: In Vitro and In Vivo Studies of the Caspase-1 Inhibitor CZL55
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific data on CZL55, a potent inhibitor of caspase-1. The information presented is based on the findings from the primary research publication by Tang et al. (2020) in the British Journal of Pharmacology. While this study primarily focuses on the compound CZL80, it is the foundational source of information for the related inhibitor, this compound.
Core Compound: this compound
This compound has been identified as a potent inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory process and has been implicated in the pathophysiology of various diseases, including neurological conditions such as febrile seizures.
Data Presentation
The following table summarizes the key quantitative data for this compound as identified in the available literature.
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | Caspase-1 | Enzymatic Assay | 24 | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in the primary research by Tang et al. (2020). The methodologies described for the closely related compound CZL80 in this publication are presumed to be analogous to those used for this compound.
In Vitro Caspase-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant caspase-1.
Methodology:
-
Enzyme and Substrate: Recombinant human caspase-1 was used as the enzyme. The fluorogenic substrate Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) was used to measure enzyme activity.
-
Inhibitor Preparation: this compound was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to various concentrations.
-
Assay Procedure:
-
The caspase-1 enzyme was pre-incubated with varying concentrations of this compound in an assay buffer for a specified period at room temperature to allow for inhibitor binding.
-
The enzymatic reaction was initiated by the addition of the Ac-YVAD-AMC substrate.
-
The fluorescence generated from the cleavage of the substrate by caspase-1 was measured over time using a fluorescence plate reader at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis: The rate of substrate cleavage was calculated for each inhibitor concentration. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving caspase-1 and the general workflow for inhibitor screening as described in the context of the primary research.
Caption: Caspase-1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for the discovery of caspase-1 inhibitors like this compound.
Conclusion
This compound is a potent in vitro inhibitor of caspase-1. While the publicly available data on this compound is currently limited, the foundational research on the related compound CZL80 provides a strong basis for its mechanism of action and potential therapeutic applications, particularly in inflammatory and neurological disorders such as febrile seizures. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound. This guide serves as a summary of the current knowledge and a framework for future research and development efforts.
References
In-depth Technical Guide: Safety and Toxicity Profile of CZL55
Disclaimer: As of November 2025, publicly available information regarding a compound specifically designated "CZL55" is not available. Extensive searches of scientific literature and toxicology databases did not yield any specific data on its safety, toxicity, or mechanism of action.
Therefore, the following guide is a template that outlines the essential components of a comprehensive safety and toxicity profile for a novel compound, which can be populated once data for this compound becomes available. This document is intended to serve as a framework for researchers, scientists, and drug development professionals.
Executive Summary
This section would typically provide a high-level overview of the safety and toxicity profile of this compound, summarizing the key findings from preclinical studies. It would highlight the No-Observed-Adverse-Effect Level (NOAEL), the major target organs of toxicity, and the overall risk assessment based on the available data.
Introduction
Here, a brief background on this compound would be provided, including its chemical class, intended therapeutic indication, and mechanism of action. This context is crucial for understanding the potential on-target and off-target toxicities.
Preclinical Safety and Toxicity Studies
This core section would detail the various in vitro and in vivo studies conducted to evaluate the safety profile of this compound.
In Vitro Toxicity
This subsection would present data from a battery of in vitro assays designed to assess the cytotoxic, genotoxic, and phototoxic potential of this compound.
Table 1: Summary of In Vitro Toxicity Data for this compound
| Assay Type | Cell Line(s) | Endpoint | Result (e.g., IC50, Fold Induction) |
| Cytotoxicity | (e.g., HepG2) | Cell Viability (e.g., MTT) | Data Not Available |
| Genotoxicity (Ames) | S. typhimurium | Revertant Colonies | Data Not Available |
| Chromosomal Aberration | (e.g., CHO) | Structural Aberrations | Data Not Available |
| hERG Channel Assay | (e.g., HEK293) | Channel Inhibition (IC50) | Data Not Available |
A detailed methodology for a representative in vitro assay would be provided here. For example, for a standard MTT assay:
-
Cell Culture: Specific cell lines (e.g., HepG2) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the IC50 value is determined.
In Vivo Toxicity
This subsection would describe the results from animal studies, including acute, sub-chronic, and chronic toxicity assessments.
Table 2: Summary of In Vivo Toxicity Studies for this compound
| Study Type | Species/Strain | Route of Administration | Dose Levels | Key Findings (e.g., Target Organs, NOAEL) |
| Acute Toxicity | (e.g., Rat) | (e.g., Oral, IV) | Data Not Available | Data Not Available |
| Sub-chronic (28-day) | (e.g., Rat, Dog) | (e.g., Oral) | Data Not Available | Data Not Available |
| Chronic (e.g., 6-month) | (e.g., Rat, Dog) | (e.g., Oral) | Data Not Available | Data Not Available |
-
Animal Model: A specified number of male and female rats of a particular strain (e.g., Sprague-Dawley) are used.
-
Dose Administration: this compound is administered daily for 28 days via the intended clinical route (e.g., oral gavage) at multiple dose levels, including a vehicle control group.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.
-
Data Analysis: Statistical analysis is performed to identify any dose-related adverse effects and to determine the NOAEL.
Pharmacokinetics and Toxicokinetics
This section would detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is critical for interpreting the toxicology findings.
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Species | Value (Units) |
| Cmax | (e.g., Rat) | Data Not Available |
| Tmax | (e.g., Rat) | Data Not Available |
| AUC | (e.g., Rat) | Data Not Available |
| Half-life | (e.g., Rat) | Data Not Available |
Mechanism of Toxicity
This section would explore the potential molecular mechanisms underlying any observed toxicities. This could involve on-target effects at supra-therapeutic doses or off-target interactions.
Signaling Pathway Diagram: Hypothetical Off-Target Activity of this compound
Caption: Hypothetical signaling pathway illustrating a potential off-target interaction of this compound leading to an adverse outcome.
Safety Pharmacology
This section would assess the potential effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
Genotoxicity and Carcinogenicity
A detailed analysis of the genotoxic potential and, if applicable, the results of long-term carcinogenicity studies would be presented here.
Reproductive and Developmental Toxicity
This section would summarize the findings from studies evaluating the effects of this compound on fertility, embryonic development, and pre- and post-natal development.
Discussion and Risk Assessment
This final section would integrate all the available safety and toxicity data to provide a comprehensive risk assessment for the use of this compound in clinical settings. It would identify potential risks and suggest strategies for monitoring and mitigation in human trials.
Experimental Workflow Diagram: Preclinical Safety Assessment
Caption: A generalized workflow for the preclinical safety and toxicity assessment of a novel compound.
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Novel Compounds: A Case Study Using the Hypothetical Molecule CZL55
Disclaimer: As of the latest search, "CZL55" is not a publicly documented compound. Therefore, the following application notes and protocols are presented as a generalized guide for researchers, scientists, and drug development professionals on how to approach the formulation of a novel, poorly water-soluble compound for in vivo experiments. The data, signaling pathways, and specific methodologies provided herein are hypothetical and for illustrative purposes only. Researchers must determine the specific physicochemical properties of their compound of interest to develop an appropriate and safe formulation.
Introduction
The in vivo evaluation of novel chemical entities is a cornerstone of preclinical drug development. A critical and often challenging step in this process is the formulation of the compound for administration to animal models. The bioavailability, efficacy, and potential toxicity of a compound can be significantly influenced by its formulation. This is particularly true for compounds with poor aqueous solubility, a common characteristic of many contemporary drug candidates.
These application notes provide a comprehensive overview of the steps and considerations for dissolving a hypothetical poorly water-soluble compound, "this compound," for in vivo experiments, specifically for intraperitoneal (IP) injection in mice.
Data Presentation: Solubility Assessment of this compound
Prior to in vivo studies, a thorough solubility assessment of this compound was performed to identify a suitable vehicle. The solubility of this compound was tested in a panel of common vehicles at room temperature. The results are summarized in the table below.
| Vehicle | Composition | Solubility of this compound (mg/mL) | Observations |
| Saline | 0.9% NaCl in Water | < 0.01 | Insoluble, visible precipitate |
| PBS (Phosphate-Buffered Saline) | pH 7.4 | < 0.01 | Insoluble, visible precipitate |
| 5% DMSO in Saline | 5% Dimethyl Sulfoxide, 95% Saline | 0.5 | Precipitates upon standing |
| 10% DMSO in Saline | 10% Dimethyl Sulfoxide, 90% Saline | 1.2 | Slight precipitation after 1 hour |
| 5% DMSO / 40% PEG400 / 55% Saline | 5% DMSO, 40% Polyethylene Glycol 400, 55% Saline | 5.0 | Clear solution, stable for > 4 hours |
| 10% Cremophor EL / 10% Ethanol / 80% Saline | - | 8.0 | Clear solution, potential for hypersensitivity |
| Corn Oil | 100% Corn Oil | 15.0 | Clear solution, suitable for oral gavage |
Based on this solubility screen, the formulation consisting of 5% DMSO / 40% PEG400 / 55% Saline was selected as the optimal vehicle for intraperitoneal administration of this compound due to its adequate solubilizing capacity and good stability. While corn oil showed higher solubility, it is more suitable for oral administration. The Cremophor EL formulation was avoided due to the potential for vehicle-induced toxicity and hypersensitivity reactions.
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 400 (PEG400), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles (e.g., 27-gauge)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Preparation of the Vehicle Solution (5% DMSO / 40% PEG400 / 55% Saline)
-
In a sterile conical tube, combine the required volumes of DMSO and PEG400. For example, to prepare 10 mL of the final vehicle, mix 0.5 mL of DMSO and 4.0 mL of PEG400.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
This DMSO/PEG400 mixture can be prepared in advance and stored at room temperature.
Protocol for Dissolving this compound for In Vivo Administration
This protocol is designed to prepare a 2 mg/mL solution of this compound. Adjust the amounts accordingly for different final concentrations.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of this compound.
-
Initial Dissolution in DMSO/PEG400:
-
Place the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of the pre-mixed DMSO/PEG400 solution. For a final volume of 1 mL, add 0.45 mL of the DMSO/PEG400 mixture.
-
Vortex the tube vigorously for 1-2 minutes until the this compound powder is completely dissolved. A brief sonication (2-5 minutes) in a water bath sonicator can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Addition of Saline:
-
Slowly add the required volume of sterile saline to the dissolved this compound solution. For a final volume of 1 mL, add 0.55 mL of saline.
-
It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.
-
-
Final Mixing and Inspection:
-
Once all the saline has been added, continue to vortex the solution for another 30-60 seconds to ensure homogeneity.
-
The final formulation should be a clear, particle-free solution.
-
-
Administration:
-
Use the freshly prepared this compound formulation for in vivo experiments immediately, or within 4 hours if stability has been confirmed.
-
Administer the solution to the animals via the desired route (e.g., intraperitoneal injection).
-
Safety Precautions: Handle this compound and DMSO in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound formulation for in vivo experiments.
Hypothetical Signaling Pathway of this compound
Assuming this compound is a novel kinase inhibitor targeting the MEK/ERK pathway, the following diagram illustrates its proposed mechanism of action.
Application Notes and Protocols for Compound CZL55 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, publicly available information on a compound specifically designated "CZL55" is limited. The following application notes and protocols are provided as a detailed template based on standard practices for characterizing a novel compound in cell culture. Researchers should adapt these protocols based on the specific biochemical properties of this compound and empirical observations.
Introduction
Compound this compound is a novel small molecule with potential applications in [Specify Field, e.g., oncology, immunology ]. This document provides detailed protocols for the use of this compound in a laboratory setting for cell culture experiments. It includes procedures for determining its cytotoxic effects, assessing its impact on cell signaling pathways, and guidelines for routine cell culture maintenance in the presence of the compound.
Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that it may act as an inhibitor of the [Specify Target, e.g., G-protein coupled receptor 55 (GPR55) ] signaling pathway, which is known to be involved in [Specify biological process, e.g., cell proliferation and inflammation ].[1] The pathway diagram below illustrates the hypothesized mechanism.
Caption: Hypothesized signaling pathway of this compound as a GPR55 antagonist.
Application Notes
-
Solubility and Storage: this compound is soluble in DMSO at a concentration of up to 10 mM. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell line and experimental endpoint. It is recommended to perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific application.
-
Cell Line Selection: The choice of cell line is critical for obtaining meaningful results. It is advisable to use cell lines with a known expression of the target protein/pathway.
-
Controls: Always include appropriate controls in your experiments. A vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples) is essential to account for any effects of the solvent.
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides a general guideline for thawing, culturing, and freezing cells. Specific media and conditions may vary depending on the cell line.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Sterile cell culture flasks, plates, and pipettes
-
Water bath, 37°C
-
Humidified incubator, 37°C, 5% CO₂
-
Centrifuge
Protocol for Thawing Cryopreserved Cells:
-
Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.[2][3]
-
Decontaminate the outside of the vial with 70% ethanol.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.[3]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to an appropriate culture flask and incubate at 37°C with 5% CO₂.
-
Change the medium after 24 hours to remove any residual cryoprotectant.[4]
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound. The IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.[5]
Materials:
-
Cells in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Experimental Workflow:
Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.
Protocol:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with vehicle control (medium with DMSO) and wells with medium only (blank).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Cancer | Data | Data |
| A549 | Lung Cancer | Data | Data |
| PC-3 | Prostate Cancer | Data | Data |
| HeLa | Cervical Cancer | Data | Data |
Table 2: Effect of this compound on Protein Expression (Western Blot Densitometry)
| Protein | Treatment | Fold Change vs. Control (Normalized to β-actin) |
| p-Akt | Vehicle | 1.0 |
| p-Akt | This compound (10 µM) | Data |
| Total Akt | Vehicle | 1.0 |
| Total Akt | This compound (10 µM) | Data |
| Cleaved Caspase-3 | Vehicle | 1.0 |
| Cleaved Caspase-3 | This compound (10 µM) | Data |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability in control wells | Cell seeding density too low; Contamination; Old reagents | Optimize seeding density; Check for contamination; Use fresh reagents |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors | Ensure a single-cell suspension before seeding; Be precise with pipetting |
| No dose-dependent effect of this compound | Incorrect concentration range; this compound is inactive in the chosen cell line; this compound degradation | Test a wider range of concentrations; Verify target expression in the cell line; Prepare fresh dilutions of this compound |
By following these detailed protocols and application notes, researchers can effectively utilize and characterize the effects of novel compounds like this compound in a cell culture setting.
References
- 1. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dmice.ohsu.edu [dmice.ohsu.edu]
- 3. Cell Culture Protocols [cellbiologics.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CZL55, a Novel Tool for Inhibiting IL-1β Production
Note: Initial searches for "CZL55" did not yield specific information on a compound with this designation. The following application notes and protocols are based on the well-characterized and potent NLRP3 inflammasome inhibitor, MCC950 , as a representative tool for inhibiting IL-1β production. The principles and methods described are broadly applicable to the study of other selective NLRP3 inhibitors.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[1][2] The production and secretion of mature IL-1β are tightly regulated by a multi-protein complex known as the inflammasome.[3] The NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a key player in this process, responding to a variety of pathogenic and endogenous danger signals.[1][4] Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[1][4]
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[2][5] It has been demonstrated to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations, making it an invaluable tool for researchers studying the role of the NLRP3/IL-1β axis in health and disease.[2][5] These application notes provide an overview of MCC950's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in in vitro and ex vivo experiments.
Mechanism of Action
MCC950 specifically targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. It directly interacts with the Walker B motif within the NACHT domain of NLRP3, which possesses ATPase activity.[4] This interaction is thought to induce a conformational change in NLRP3, locking it in an inactive state and thereby preventing its oligomerization.[4] Consequently, the recruitment of the adaptor protein ASC and pro-caspase-1 is inhibited, leading to a blockage of caspase-1 activation and the maturation and secretion of IL-1β and IL-18.[1][4] A key advantage of MCC950 is its specificity for NLRP3, as it does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[5]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of inhibition by MCC950.
Caption: NLRP3 Inflammasome Activation and Inhibition by MCC950.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of MCC950 in inhibiting IL-1β production from various studies.
Table 1: In Vitro Efficacy of MCC950
| Cell Type | Species | Stimulus | MCC950 IC₅₀ for IL-1β Release | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + ATP | ~8 nM | [2][5] |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + Nigericin | ~7.5 nM | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | LPS + ATP | ~15 nM | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | LPS + Nigericin | ~20 nM | [2] |
Table 2: Ex Vivo Efficacy of MCC950 in Patient Samples
| Disease Model | Patient Sample Type | Stimulus | Outcome | Reference |
| Muckle-Wells Syndrome (CAPS) | Whole Blood | None (constitutively active) | MCC950 dose-dependently inhibited IL-1β production | [5] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-1β Production in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of IL-1β production in mouse BMDMs and its inhibition by MCC950.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-cell conditioned medium or recombinant M-CSF
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
MCC950
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
Procedure:
-
Differentiation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 20% L929-cell conditioned medium or 20 ng/mL recombinant M-CSF for 7 days to differentiate them into macrophages.
-
Change the medium on day 3.
-
On day 7, detach the cells and seed them in a 96-well plate at a density of 1 x 10⁵ cells/well. Allow them to adhere overnight.
-
-
Priming and Treatment:
-
Prime the BMDMs with 1 µg/mL LPS for 4 hours.
-
During the last 30 minutes of LPS priming, add varying concentrations of MCC950 to the wells. A typical concentration range to test would be 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO).
-
-
NLRP3 Inflammasome Activation:
-
After the priming and treatment period, stimulate the cells with an NLRP3 activator. Common activators include:
-
ATP (5 mM) for 30-60 minutes.
-
Nigericin (5 µM) for 30-60 minutes.
-
-
-
Sample Collection and Analysis:
-
After stimulation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of MCC950 compared to the vehicle-treated control.
-
Plot the data and determine the IC₅₀ value.
-
Protocol 2: Ex Vivo Inhibition of IL-1β in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the procedure for assessing the inhibitory effect of MCC950 on IL-1β production in human PBMCs.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque
-
RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
MCC950
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human IL-1β
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in RPMI-1640 medium and count them.
-
-
Cell Plating and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Prime the cells with 100 ng/mL LPS for 4 hours.
-
During the last 30 minutes of priming, add different concentrations of MCC950 (e.g., 1 nM to 10 µM) and a vehicle control.
-
-
Inflammasome Activation:
-
Stimulate the primed and treated PBMCs with an NLRP3 activator such as ATP (5 mM) or Nigericin (5 µM) for 1 hour.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Quantify the amount of secreted IL-1β using a human IL-1β ELISA kit.
-
-
Data Analysis:
-
Determine the percentage of inhibition and calculate the IC₅₀ of MCC950.
-
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for testing an NLRP3 inhibitor like MCC950.
Caption: General Workflow for Testing NLRP3 Inhibitors.
Conclusion
MCC950 is a powerful and specific tool for investigating the role of the NLRP3 inflammasome and IL-1β in various biological processes and disease models. The protocols and data presented here provide a foundation for researchers to effectively utilize this inhibitor in their studies. Careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and reproducible results.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CZL55 Treatment in Rat Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZL55 is a novel, potent, and selective antagonist of the G protein-coupled receptor 55 (GPR55). Emerging evidence suggests that GPR55 signaling is implicated in the pathophysiology of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[1] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. This document provides detailed protocols for the preclinical evaluation of this compound in rat models of metabolic syndrome.
Hypothesized Mechanism of Action
This compound is hypothesized to exert its therapeutic effects by antagonizing the GPR55 receptor, which is expressed in various tissues relevant to metabolism, including adipose tissue, pancreas, and liver. GPR55 activation has been linked to pro-inflammatory responses and metabolic dysregulation.[2] By blocking this receptor, this compound is expected to reduce inflammation, improve insulin sensitivity, and normalize lipid metabolism.
I. Proposed Signaling Pathway of this compound Action
The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its effects. GPR55 activation by its endogenous ligand, lysophosphatidylinositol (LPI), is thought to trigger downstream signaling cascades involving Gα13 and RhoA, leading to cellular responses that contribute to metabolic dysfunction.[1] this compound, as a GPR55 antagonist, is proposed to block these downstream effects.
Caption: Hypothesized GPR55 signaling pathway and the antagonistic action of this compound.
II. Experimental Design and Protocols
A comprehensive preclinical evaluation of this compound will be conducted using a well-established rat model of diet-induced metabolic syndrome.
A. Animal Model
Male Sprague-Dawley rats are a suitable model as they are susceptible to diet-induced obesity and metabolic dysregulation.[3]
-
Induction of Metabolic Syndrome: Rats will be fed a high-fat, high-fructose diet for 8-12 weeks to induce characteristics of metabolic syndrome, including obesity, insulin resistance, dyslipidemia, and hypertension.[3]
B. Experimental Workflow
The following diagram outlines the overall experimental workflow for the preclinical evaluation of this compound.
Caption: Overall experimental workflow for the preclinical evaluation of this compound.
C. Treatment Groups and Drug Administration
-
Groups:
-
Control (Vehicle)
-
This compound (Low Dose)
-
This compound (Mid Dose)
-
This compound (High Dose)
-
-
Administration: this compound will be administered daily via oral gavage.[4] The vehicle will be a suitable, inert solution.
D. Experimental Protocols
-
Objective: To determine the pharmacokinetic profile of this compound in rats.
-
Protocol:
-
A separate cohort of rats (satellite group) will be used for the PK study.
-
A single dose of this compound will be administered orally.
-
Blood samples will be collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein.[5]
-
Plasma concentrations of this compound will be determined using a validated analytical method (e.g., LC-MS/MS).
-
PK parameters (Cmax, Tmax, AUC, half-life) will be calculated.
-
-
Objective: To evaluate the therapeutic efficacy of this compound on metabolic parameters.
-
Protocols:
-
Oral Glucose Tolerance Test (OGTT):
-
Rats will be fasted overnight.
-
A baseline blood glucose level will be measured.
-
A glucose solution (2 g/kg) will be administered orally.
-
Blood glucose levels will be measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Rats will be fasted for 4-6 hours.
-
A baseline blood glucose level will be measured.
-
Insulin (0.75 U/kg) will be administered intraperitoneally.[6]
-
Blood glucose levels will be measured at 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Serum Analysis: At the end of the treatment period, blood will be collected for the analysis of:
-
Triglycerides
-
Total Cholesterol, HDL, LDL
-
Insulin
-
Inflammatory markers (e.g., TNF-α, IL-6)
-
-
-
Objective: To assess any potential effects of this compound on general behavior and anxiety.
-
Protocols:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.[7]
-
Each rat will be placed in the center of an open field arena.
-
Activity will be recorded for 10 minutes.
-
Parameters to be measured include total distance traveled, time spent in the center versus the periphery.
-
-
Elevated Plus Maze: To further assess anxiety-related behavior.[8]
-
Each rat will be placed in the center of the maze, facing an open arm.
-
Behavior will be recorded for 5 minutes.
-
Parameters to be measured include time spent in the open arms versus the closed arms.
-
-
-
Objective: To evaluate the safety profile of this compound.
-
Protocol:
-
At the end of the study, rats will be euthanized, and major organs (liver, kidney, heart, spleen, lungs) will be collected.
-
Organs will be weighed and examined for any gross abnormalities.
-
Tissues will be preserved in formalin for histopathological analysis.
-
Complete blood count (CBC) and serum biochemistry will be performed to assess organ function and hematological parameters.
-
III. Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Unit | This compound (Dose 1) | This compound (Dose 2) |
| Cmax | ng/mL | ||
| Tmax | h | ||
| AUC(0-t) | ng*h/mL | ||
| t1/2 | h |
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | Vehicle | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Body Weight (g) | ||||
| Fasting Glucose (mg/dL) | ||||
| OGTT AUC | ||||
| ITT AUC | ||||
| Triglycerides (mg/dL) | ||||
| Total Cholesterol (mg/dL) | ||||
| Insulin (ng/mL) |
Table 3: Behavioral Assessment Data
| Parameter | Vehicle | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Open Field: Total Distance (m) | ||||
| Open Field: Center Time (s) | ||||
| Elevated Plus Maze: Open Arm Time (s) |
IV. Logical Decision Making for Study Progression
The following diagram provides a logical framework for decision-making throughout the study.
Caption: Decision tree for the logical progression of the this compound preclinical study.
References
- 1. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Development of rat metabolic syndrome models: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntnu.edu [ntnu.edu]
- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
Preparing a Stock Solution of CZL55: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of CZL55, a caspase-1 inhibitor. The information is intended to guide researchers in accurately preparing this compound for in vitro and in vivo studies.
Introduction to this compound
This compound is a potent and selective inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory response.[1] Caspase-1 is responsible for the proteolytic processing and activation of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound can effectively block the maturation and secretion of these key cytokines, thereby modulating the inflammatory cascade. This makes this compound a valuable tool for studying inflammatory pathways and a potential therapeutic agent for a range of inflammatory diseases.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C20H22N2O6 | MedKoo Biosciences[1] |
| Molecular Weight | 386.40 g/mol | MedKoo Biosciences[1] |
| CAS Number | 667408-87-9 | MedKoo Biosciences[1] |
| Purity | ≥98% | Apollo Scientific[2] |
| Recommended Solvent | DMSO | Inferred from CZL80 data |
Note: The solubility of this compound has not been definitively reported. The recommendation of DMSO as a solvent is based on the high solubility of the structurally related caspase-1 inhibitor, CZL80, which is soluble in DMSO at ≥ 200 mg/mL.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, disposable pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro experiments.
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean, sterile, and readily accessible. Put on appropriate PPE.
-
Weighing this compound: Carefully weigh out 3.864 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolving the Compound: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution of the compound. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid in dissolution.
-
Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[1]
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of the Caspase-1 Pathway
Caption: this compound inhibits Caspase-1, blocking pro-inflammatory cytokine maturation.
Experimental Workflow: Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution.
References
Application of CZL55 in Epilepsy Research: A Comprehensive Overview
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. While the specific compound "CZL55" does not appear in currently available scientific literature, this document outlines a hypothetical framework for its application in epilepsy research, based on established preclinical and clinical research paradigms. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anticonvulsant compounds.
Hypothetical Mechanism of Action of this compound
Based on common targets for antiepileptic drugs, this compound could potentially exert its effects through one or more of the following mechanisms:
-
Modulation of Voltage-Gated Ion Channels: Many AEDs act by blocking voltage-gated sodium or calcium channels, which are crucial for neuronal excitability and the propagation of action potentials.[1][2][3]
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Enhancing its effects, either by acting on GABA receptors or by inhibiting its reuptake or degradation, can reduce neuronal hyperexcitability.[1][3]
-
Attenuation of Glutamatergic Neurotransmission: Glutamate is the main excitatory neurotransmitter. Blocking its receptors (e.g., NMDA, AMPA) can prevent the excessive neuronal firing that underlies seizures.[1][3]
-
Targeting Novel Pathways: Newer research is exploring other potential targets, such as the CCL5/CCR5 signaling pathway involved in neuroinflammation associated with seizures.[4][5]
A hypothetical signaling pathway for a compound like this compound, should it act on the CCL5/CCR5 pathway, is depicted below.
Caption: Hypothetical antagonism of the CCL5/CCR5 pathway by this compound.
Preclinical Evaluation of this compound
A rigorous preclinical testing strategy is essential to evaluate the potential of any new AED.[6][7] This involves a multi-step process using various in vitro and in vivo models.
In Vitro Electrophysiology
Initial screening of this compound would involve in vitro electrophysiological studies to determine its effects on neuronal excitability.[8][9] Techniques such as patch-clamp recordings from cultured neurons or brain slices can reveal the compound's influence on ion channels and synaptic transmission.
Animal Models of Seizures
The anticonvulsant efficacy of this compound would be assessed in a battery of well-established rodent models of epilepsy.[10][11]
-
Acute Seizure Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Test: This model is sensitive to drugs that are effective against myoclonic and absence seizures.
-
-
Chronic Epilepsy Models:
-
Kindling Model: This model, often induced by repeated electrical stimulation of the amygdala, mimics the progressive development of epilepsy (epileptogenesis).[12] It is useful for evaluating both anti-seizure and potential anti-epileptogenic effects.
-
Chemical-Induced Chronic Seizure Models: Models using agents like kainic acid or pilocarpine induce spontaneous recurrent seizures, providing a platform to test drugs against treatment-resistant epilepsy.[13]
-
The following diagram illustrates a typical preclinical workflow for evaluating a novel AED.
Caption: Standard preclinical development workflow for an antiepileptic drug.
Quantitative Data and Protocols
As "this compound" is not described in the literature, no specific quantitative data can be provided. However, the following tables and protocols outline the types of data that would be collected and the methodologies that would be employed in its evaluation.
Hypothetical Efficacy Data
Table 1: Anticonvulsant Activity of this compound in Acute Seizure Models
| Model | Species | Route of Administration | ED₅₀ (mg/kg) |
| MES | Mouse | Intraperitoneal | Data to be determined |
| MES | Rat | Oral | Data to be determined |
| s.c. PTZ | Mouse | Intraperitoneal | Data to be determined |
| s.c. PTZ | Rat | Oral | Data to be determined |
Table 2: Effect of this compound on Spontaneous Recurrent Seizures in a Chronic Model
| Treatment Group | Dose (mg/kg) | Seizure Frequency (seizures/day) | Seizure Duration (seconds) |
| Vehicle | - | Data to be determined | Data to be determined |
| This compound | Dose 1 | Data to be determined | Data to be determined |
| This compound | Dose 2 | Data to be determined | Data to be determined |
| This compound | Dose 3 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Induced Seizure Test
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Seizure Induction: At the time of predicted peak drug effect, deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a generalized tonic-clonic seizure.
-
Data Analysis: Calculate the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic hindlimb extension.
Protocol 2: Amygdala Kindling Model
-
Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of adult rats.
-
Kindling Induction: After a recovery period, deliver a daily, brief, low-intensity electrical stimulus to the amygdala.
-
Seizure Scoring: Monitor and score the behavioral seizures elicited by each stimulation according to a standardized scale (e.g., Racine's scale). Continue stimulation until animals consistently exhibit fully kindled seizures (e.g., stage 5).
-
Drug Testing: Once animals are fully kindled, administer this compound or vehicle prior to the daily stimulation.
-
Data Analysis: Evaluate the effect of this compound on seizure severity (e.g., reduction in Racine's score) and afterdischarge duration (measured from the electroencephalogram - EEG).
Conclusion
While no information is currently available for a compound named "this compound" in the context of epilepsy research, this document provides a comprehensive framework for how such a compound would be evaluated. The application of in vitro and in vivo models, coupled with rigorous quantitative analysis, is essential to determine the potential of any new molecule as a future antiepileptic drug. The hypothetical data tables and detailed protocols provided herein serve as a guide for the preclinical development and characterization of novel anticonvulsant agents. Further research would be necessary to elucidate the specific mechanisms and therapeutic potential of any new chemical entity in the treatment of epilepsy.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CCL5 signaling attenuates neuroinflammation after seizure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CCL5 signaling attenuates neuroinflammation after seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Testing Strategies for Epilepsy Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new treatments for epilepsy: issues in preclinical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Invasive Electrophysiology for Circuit Discovery and Study of Comorbid Psychiatric Disorders in Patients With Epilepsy: Challenges, Opportunities, and Novel Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Invasive Electrophysiology for Circuit Discovery and Study of Comorbid Psychiatric Disorders in Patients With Epilepsy: Challenges, Opportunities, and Novel Technologies [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 13. Spontaneous recurrent seizures in an intra-amygdala kainate microinjection model of temporal lobe epilepsy are differentially sensitive to antiseizure drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CZL55 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZL55 is a novel, potent, and highly selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By targeting key kinases in this cascade, this compound is designed to induce cancer cell death and inhibit tumor growth. These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
This compound exerts its anti-cancer effects by disrupting the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR (mammalian Target of Rapamycin), which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. This compound's inhibitory action on this pathway is expected to decrease cancer cell viability, induce apoptosis, and reduce the expression of genes that promote tumor progression.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
In Vitro Efficacy Assessment
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1][2] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[3]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[1] Incubate for 1.5-4 hours at 37°C.[2][3]
-
Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| Vehicle Control | 0.850 | 0.045 | 100 |
| 0.1 | 0.835 | 0.051 | 98.2 |
| 1 | 0.765 | 0.039 | 90.0 |
| 10 | 0.450 | 0.028 | 52.9 |
| 100 | 0.125 | 0.015 | 14.7 |
| 1000 | 0.055 | 0.008 | 6.5 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[6] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[6][7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[6][8]
Experimental Protocol:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[7] Add Annexin V-FITC and PI solution to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.[7]
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 nM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
| This compound (100 nM) | 10.3 ± 1.8 | 65.7 ± 4.2 | 24.0 ± 2.5 |
Western Blotting for Phosphorylated Akt (p-Akt)
Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess the activity of the PI3K/Akt pathway, antibodies specific to the phosphorylated (active) form of Akt are used. A decrease in the p-Akt/total Akt ratio indicates pathway inhibition.
Experimental Protocol:
-
Protein Extraction: Treat cells with this compound for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.[9] Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.[9][10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
-
Densitometry Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Data Presentation:
| Treatment | This compound Conc. (nM) | p-Akt/Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 0 | 1.00 |
| This compound | 10 | 0.45 |
| This compound | 100 | 0.12 |
Quantitative PCR (qPCR) for mTOR Target Genes
Principle: Quantitative PCR is used to measure the expression levels of genes downstream of the mTOR pathway, such as those involved in protein synthesis and cell cycle progression (e.g., Cyclin D1, c-Myc). A decrease in the mRNA levels of these genes indicates mTOR pathway inhibition.
Experimental Protocol:
-
RNA Extraction: Treat cells with this compound for 24 hours. Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[11]
-
qPCR Reaction: Perform qPCR using SYBR Green master mix, cDNA template, and primers specific for target genes and a housekeeping gene (e.g., GAPDH) for normalization.[11]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.[11]
Data Presentation:
| Treatment | Target Gene | Relative mRNA Expression (Fold Change vs. Control) |
| Vehicle Control | Cyclin D1 | 1.00 |
| This compound (100 nM) | Cyclin D1 | 0.35 |
| Vehicle Control | c-Myc | 1.00 |
| This compound (100 nM) | c-Myc | 0.42 |
In Vivo Efficacy Assessment
Tumor Xenograft Model
Principle: In vivo efficacy of this compound is evaluated using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.[12] Tumor growth is monitored over time in response to this compound treatment.
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells mixed with Matrigel into the flank of athymic nude mice.[13]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13] Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Drug Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: V = (length x width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Standard Deviation | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | 150 | 0 |
| This compound (10 mg/kg) | 625 | 95 | 50 |
| This compound (30 mg/kg) | 250 | 55 | 80 |
Experimental Workflow Visualization
Figure 2: General experimental workflow for assessing the efficacy of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blotting for TGF-β and phosphorylated AKT (p-AKT) [bio-protocol.org]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. In vivo tumor xenograft model [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting CZL55 insolubility issues
Disclaimer: CZL55 is a hypothetical compound developed for illustrative purposes. The information provided in this guide is based on standard laboratory practices for handling poorly soluble research compounds and should be adapted to your specific experimental needs.
Troubleshooting Insolubility Issues
This section addresses common problems encountered when this compound fails to dissolve during experimental setup.
Q1: My initial stock of this compound powder will not dissolve in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO at high concentrations is a known issue. Several factors could be at play. Follow these steps to troubleshoot:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO.[1] DMSO is hygroscopic and absorbed moisture can significantly reduce its solvating power for hydrophobic compounds like this compound.[2]
-
Increase Temperature: Gently warm the solution in a water bath at 37°C.[3][4] This can increase the solubility of the compound. Avoid temperatures above 50°C to prevent potential degradation.[2]
-
Mechanical Agitation: Use a vortex mixer or sonicator to aid dissolution.[2][3] Sonication for several minutes can often break up stubborn particulates and facilitate solvation.[3]
-
Check Concentration: You may be attempting to create a stock solution that is above the solubility limit of this compound in DMSO. Refer to the solubility data table below and consider preparing a less concentrated stock solution.
Q2: this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common problem for compounds with low aqueous solubility.[5] The DMSO keeps the compound in solution at high concentrations, but when diluted into an aqueous environment, the compound crashes out. Here are several strategies to overcome this:
-
Minimize Final DMSO Concentration: While diluting, ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5% for most cell-based assays, to avoid solvent toxicity.[6]
-
Use an Intermediate Dilution Step: Instead of diluting the concentrated DMSO stock directly into the final aqueous solution, perform an intermediate dilution in a solvent mixture (e.g., 1:1 DMSO:Ethanol) before the final dilution into your aqueous medium.
-
Introduce Co-solvents: The use of a co-solvent in your final aqueous solution can help maintain the solubility of this compound.[7][8][9] Common co-solvents include ethanol, propylene glycol, and PEG 400.[8][10] Always run a vehicle control to account for any effects of the co-solvent on your experiment.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[11][12][13] If this compound has an ionizable group, adjusting the pH of your aqueous buffer may increase its solubility. Refer to the protocol for determining pH-dependent solubility.
Q3: How do I determine the best solvent or solvent system for my specific application?
A3: A systematic solubility screening is the most effective way to identify the optimal solvent. This involves testing the solubility of this compound in a range of common laboratory solvents and buffer systems. Refer to the detailed protocol for a small-scale solubility screening assay provided below. The results will help you choose a solvent that is compatible with your experimental design and provides the required concentration of this compound.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Water | < 0.01 | < 0.01 |
| PBS (pH 7.4) | < 0.01 | 0.01 |
| DMSO | 50 | 75 |
| Ethanol | 5 | 10 |
| Methanol | 2 | 4 |
| Propylene Glycol | 15 | 25 |
| PEG 400 | 20 | 35 |
Table 2: Effect of pH on this compound Solubility in Aqueous Buffer at 25°C
| pH | Solubility (µg/mL) |
| 5.0 | 0.1 |
| 6.0 | 0.5 |
| 7.0 | 1.2 |
| 7.4 | 1.5 |
| 8.0 | 5.0 |
| 9.0 | 12.0 |
Experimental Protocols
Protocol for Preparing a High-Concentration Stock Solution of this compound
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the vial for 2-3 minutes. If the solid does not completely dissolve, place the vial in a 37°C water bath for 10-15 minutes.[3][4]
-
Sonication (Optional): If particulates remain, sonicate the solution for 5-10 minutes.[3]
-
Filtration: Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any micro-particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol for a Small-Scale Solubility Screening Assay
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: Add a defined volume (e.g., 100 µL) of each test solvent to a separate tube.
-
Equilibration: Vortex each tube for 1 minute, then place on a shaker to agitate at room temperature for 24 hours to reach equilibrium.[14][15]
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.[15]
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[14][16][17]
Visual Guides
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for this compound insolubility issues.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. lifechemicals.com [lifechemicals.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: CZL55 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with CZL55. Our goal is to help you navigate common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-treated cells show high variability in their response. What are the common causes?
High variability can stem from several factors. Inconsistent cell seeding density, variations in this compound concentration across wells, or issues with the age and health of your cell cultures can all contribute. It is also crucial to ensure that your experimental setup, from reagent preparation to data acquisition, is standardized.[1]
Q2: I am not observing the expected downstream effects of this compound on gene expression. What should I check?
First, verify the bioactivity of your this compound stock. If the compound's activity is confirmed, consider the timing of your experiment; the transcriptional response to this compound may have a specific temporal window. Also, ensure that your chosen cell line expresses the target receptor for this compound. Finally, problems with RNA extraction, reverse transcription, or qPCR setup can lead to a lack of observable effects.
Q3: The results of my cell viability assay are inconsistent after this compound treatment. How can I troubleshoot this?
Inconsistent viability results can be due to uneven compound distribution in your culture plates, leading to a "hot spot" effect. Ensure thorough mixing of this compound in your media. Additionally, the choice of viability assay is critical. Some assays may be incompatible with this compound or the experimental conditions. Consider running a complementary viability assay to confirm your results.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio in Fluorescence-Based Assays
A low signal-to-noise ratio can obscure the effects of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration for your assay. |
| High Background Fluorescence | Check your media and buffers for autofluorescence. Consider using a phenol red-free medium. |
| Low Receptor Expression | Confirm the expression of the this compound target receptor in your cell line using qPCR or Western blot. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your fluorescence plate reader are appropriate for your fluorescent dye. |
Issue 2: Unexpected Off-Target Effects
Observing cellular changes that are not consistent with the known signaling pathway of this compound can be perplexing.
-
Hypothesis: this compound may be interacting with other receptors or cellular components.
-
Troubleshooting Workflow:
Experimental Protocols
Protocol: Calcium Mobilization Assay
This protocol details the steps for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well.
-
Culture for 24 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
This compound Treatment and Data Acquisition:
-
Prepare a 2X stock solution of this compound in an appropriate assay buffer.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the 2X this compound stock solution into each well.
-
Continue to measure fluorescence for at least 3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized fluorescence versus time to visualize the calcium mobilization profile.
-
Signaling Pathways
This compound is hypothesized to act through a G-protein coupled receptor (GPCR), leading to the activation of downstream signaling cascades.
References
CZL55 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of CZL55, a potent caspase-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of caspase-1, a key enzyme in the inflammatory signaling pathway. Caspase-1 is responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound can modulate the inflammatory response.
Q2: Are there known off-target effects for this compound?
Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. As with many small molecule inhibitors, there is a potential for interactions with proteins other than the intended target. Potential off-targets for a caspase-1 inhibitor like this compound could include other members of the caspase family due to structural similarities in their active sites, or other unrelated proteins with similar binding pockets.
Q3: What are the potential consequences of this compound off-target effects?
Off-target effects can lead to a range of unintended biological consequences, including:
-
Modulation of other signaling pathways: Inhibition of other caspases could interfere with apoptosis or other cellular processes.
-
Toxicity: Interaction with unrelated proteins could lead to cellular toxicity.
Q4: How can I assess the potential off-target effects of this compound in my experiments?
To investigate potential off-target effects, researchers can employ a variety of techniques, including:
-
Selectivity Profiling: Testing this compound against a panel of related enzymes (e.g., other caspases) and a broader panel of unrelated kinases or proteases.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of other known, structurally different caspase-1 inhibitors or with genetic knockdown/knockout of caspase-1.
-
Proteomics Approaches: Using techniques like chemical proteomics to identify proteins that directly interact with this compound in an unbiased manner.
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my cells after treatment with this compound that doesn't seem to be related to caspase-1 inhibition.
This could be indicative of an off-target effect. Here are some steps to troubleshoot this issue:
Step 1: Validate the On-Target Effect
-
Action: Confirm that this compound is inhibiting caspase-1 in your experimental system.
-
Protocol: Perform a western blot to measure the levels of cleaved (active) IL-1β or IL-18, which should be reduced in the presence of this compound.
Step 2: Use a Secondary, Structurally Unrelated Caspase-1 Inhibitor
-
Action: Treat your cells with another well-characterized caspase-1 inhibitor that has a different chemical scaffold from this compound.
-
Rationale: If the unexpected phenotype is still observed with a different inhibitor, it is more likely to be a consequence of caspase-1 inhibition. If the phenotype is unique to this compound, it may be an off-target effect.
Step 3: Perform a Caspase-1 Knockdown/Knockout Experiment
-
Action: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of caspase-1 in your cells.
-
Rationale: Compare the phenotype of the caspase-1 deficient cells to that of cells treated with this compound. If the phenotypes are similar, it supports an on-target mechanism. Discrepancies may point to off-target effects of this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from a kinase selectivity panel for this compound. In a real-world scenario, researchers would need to perform such an assay to determine the actual selectivity profile.
| Kinase Target | Percent Inhibition at 1 µM this compound |
| Caspase-1 | 95% |
| Caspase-3 | 15% |
| Caspase-8 | 20% |
| Cathepsin B | 8% |
| Chymotrypsin | 5% |
| ABL1 | 2% |
| SRC | 4% |
| EGFR | 1% |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Caspase-1 Activity Assay (Western Blot for Cleaved IL-1β)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentration for the specified time. Include a positive control (e.g., LPS + ATP to activate the inflammasome) and a vehicle control (e.g., DMSO).
-
Lysate Preparation: After treatment, collect the cell culture supernatant and lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from the cell lysates and an equal volume of the supernatant onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the cleaved form of IL-1β overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for cleaved IL-1β and normalize to a loading control (for cell lysates) or total protein (for supernatant).
Visualizations
Caption: The signaling pathway of Caspase-1 activation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Technical Support Center: Refining CZL55 Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of the caspase-1 inhibitor, CZL55. Given that this compound is a small molecule that may exhibit poor water solubility, a common challenge in drug development, this guide focuses on strategies to enhance solubility and ensure stable formulation for successful animal studies.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation and administration of this compound for in vivo experiments.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Question: My initial attempts to dissolve this compound in standard buffers like PBS have resulted in poor solubility and precipitation. How can I improve the solubility for intravenous or intraperitoneal injection?
Answer: Poor aqueous solubility is a frequent hurdle for small molecule inhibitors. Here are several strategies to enhance the solubility of this compound:
-
Co-solvents: The use of water-miscible organic solvents can significantly improve the solubility of hydrophobic compounds. It is crucial to perform initial solubility tests with various co-solvents to determine the most effective and least toxic option for your animal model.
-
Surfactants: Surfactants can be used to create micellar formulations that encapsulate the drug, increasing its solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can enhance its solubility. This requires determining the pKa of the compound and formulating it at a pH where it is in its more soluble ionized form.
Issue 2: Precipitation of this compound Upon Dilution or Injection
Question: I have managed to dissolve this compound in a solvent, but it precipitates when I dilute it with an aqueous buffer or upon injection into the animal. What can I do to prevent this?
Answer: This is a common issue known as "fall-out" and can lead to inaccurate dosing and potential toxicity. Here are some solutions:
-
Optimize the Formulation: The choice and concentration of excipients are critical. A well-designed formulation will maintain the drug in a solubilized state even after dilution in the bloodstream. You may need to systematically screen different combinations of co-solvents, surfactants, and/or cyclodextrins.
-
Pre-warming the Formulation: Gently warming the formulation before injection can sometimes help maintain solubility, but care must be taken to avoid thermal degradation of the compound.
-
Slower Injection Rate: A slower rate of intravenous injection allows for more gradual dilution in the bloodstream, which can sometimes prevent precipitation.
-
Alternative Administration Route: If intravenous injection proves problematic, consider alternative routes such as intraperitoneal or subcutaneous injection, which may be more forgiving for certain formulations.
Issue 3: Lack of In Vivo Efficacy Despite Successful Formulation
Question: My this compound formulation appears stable, but I am not observing the expected biological effect in my animal model. What are the potential reasons for this?
Answer: A lack of in vivo efficacy can stem from several factors beyond the initial formulation:
-
Pharmacokinetics and Bioavailability: The drug may be rapidly cleared from circulation or may not be reaching the target tissue in sufficient concentrations. Pharmacokinetic studies are necessary to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Drug Stability in vivo: this compound may be unstable in the physiological environment and could be rapidly metabolized.
-
Dosing: The dose may be insufficient to achieve a therapeutic concentration at the target site. A dose-response study is essential to determine the optimal dose.
-
Target Engagement: It is crucial to verify that this compound is reaching and binding to its target, caspase-1, in vivo. This can be assessed through pharmacodynamic assays that measure the inhibition of caspase-1 activity in relevant tissues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a this compound formulation for in vivo studies?
A1: A logical starting point is to perform a systematic solubility screen. This involves testing the solubility of this compound in a panel of commonly used biocompatible solvents and excipients. Based on these results, you can then develop prototype formulations for further testing.
Q2: What are some commonly used excipients for parenteral formulations of poorly soluble drugs?
A2: A variety of excipients can be used to improve the solubility and stability of parenteral drug formulations.[1][2] The choice of excipient will depend on the specific properties of the drug and the intended route of administration.
| Excipient Type | Examples | Function |
| Co-solvents | Propylene Glycol, Ethanol, Polyethylene Glycol (PEG) 300/400, Dimethyl Sulfoxide (DMSO) | Increase the solubility of poorly water-soluble drugs. |
| Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Cremophor® EL | Enhance solubility by forming micelles. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes to increase aqueous solubility. |
| Buffering Agents | Phosphate buffers, Citrate buffers, Acetate buffers | Maintain the pH of the formulation for optimal stability and solubility.[3] |
| Tonicity Modifiers | Sodium Chloride, Dextrose | Adjust the tonicity of the formulation to be compatible with physiological fluids. |
Q3: How should I store this compound and its formulations?
A3: Based on supplier information, this compound should be stored dry and in the dark. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[1] Formulations should be stored according to their specific stability profiles, which should be determined experimentally. As a general guideline, store formulations at 2-8°C and protect them from light.
Q4: What is the mechanism of action of this compound?
A4: this compound is a caspase-1 inhibitor.[1] Caspase-1 is a key enzyme in the inflammatory pathway that processes pro-inflammatory cytokines such as IL-1β and IL-18 into their active forms.[4][5] By inhibiting caspase-1, this compound is expected to reduce inflammation.
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents.
Materials:
-
This compound powder
-
A panel of solvents (e.g., Water, Saline, PBS, Ethanol, Propylene Glycol, PEG 400, DMSO, N-methyl-2-pyrrolidone (NMP))
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for quantifying this compound concentration
Methodology:
-
Prepare saturated solutions of this compound in each solvent by adding an excess amount of the compound to a known volume of the solvent.
-
Agitate the solutions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the solutions to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.
-
Express the solubility in mg/mL or µg/mL.
Protocol 2: General Formulation Development for Intravenous Administration
Objective: To develop a stable, injectable formulation of this compound.
Materials:
-
This compound powder
-
Selected solubilizing agents (based on solubility screening results)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials
Methodology:
-
Vehicle Preparation: Based on the solubility data, prepare various vehicle combinations. For example:
-
Vehicle A: 10% DMSO, 40% PEG 400, 50% Saline
-
Vehicle B: 20% HP-β-CD in Saline
-
Vehicle C: 5% Polysorbate 80 in PBS
-
-
Drug Dissolution: Dissolve this compound in the prepared vehicles to the desired concentration. Use gentle heating or sonication if necessary, but be mindful of potential degradation.
-
Visual Inspection: Visually inspect the formulations for clarity and the absence of particulates.
-
pH Measurement: Measure the pH of the final formulation and adjust if necessary using appropriate buffers.
-
Sterile Filtration: Filter the formulation through a 0.22 µm sterile filter into a sterile vial.
-
Stability Assessment: Store the formulations at different conditions (e.g., 4°C, room temperature) and monitor for precipitation or degradation over time.
Visualizations
Caption: Experimental workflow for developing and testing a this compound formulation for in vivo studies.
Caption: Troubleshooting workflow for common issues in this compound in vivo delivery.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on Caspase-1.
References
Technical Support Center: Stability of CZL55 in Different Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the compound CZL55 in various solvents. The information presented here offers a general framework for determining chemical stability, which is a critical factor in drug discovery and development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in different solvents?
A1: Understanding the stability of this compound is crucial for several reasons:
-
Reliable Experimental Results: Ensuring that the compound remains intact in the solvent used for a biological assay is fundamental to obtaining accurate and reproducible data.
-
Formulation Development: Stability data informs the selection of appropriate solvent systems for drug formulation to ensure the therapeutic efficacy and safety of the final product.[1][2]
-
Storage and Handling: Knowing the stability of this compound in common laboratory solvents helps in defining proper storage conditions and handling procedures to prevent degradation.[3]
Q2: What are the common reasons for compound degradation in a solvent?
A2: Compound degradation in a solution can be triggered by several factors, including:
-
Hydrolysis: Reaction with water, which may be present as a component of the solvent system or as moisture.
-
Oxidation: Reaction with oxygen, which can be dissolved in the solvent.
-
Photodegradation: Degradation caused by exposure to light.
-
Reaction with the Solvent: The solvent itself may react with the compound.
-
pH: The acidity or basicity of the solution can catalyze degradation reactions.[1][3][4]
Q3: Which solvents should I test for the stability of this compound?
A3: The choice of solvents depends on the intended application of this compound. A good starting point is to test solvents commonly used in your experimental workflow. This may include:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.0, 7.4, and 9.0) to mimic physiological conditions and assess pH-dependent stability.[5]
-
Organic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and ethanol, which are frequently used to prepare stock solutions.
-
Protic and Aprotic Solvents: Including a selection of both can provide insights into potential degradation pathways.
Experimental Protocol: Assessing the Stability of this compound in Various Solvents
This protocol provides a detailed methodology for evaluating the stability of this compound in a selection of solvents over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
1. Materials and Reagents:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, PBS pH 7.4, Ethanol)
-
HPLC or LC-MS system
-
Appropriate HPLC column
-
Mobile phases for HPLC/LC-MS
-
Autosampler vials
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent in which it is known to be highly soluble and stable (e.g., DMSO), typically at a concentration of 10 mM.
3. Preparation of Test Solutions:
-
For each solvent to be tested, dilute the this compound stock solution to a final concentration of 10-50 µM.
-
Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.
4. Incubation and Sampling:
-
Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Collect aliquots from each test solution at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
The time zero (T=0) sample should be analyzed immediately after preparation.
5. Sample Analysis:
-
Analyze the collected aliquots by HPLC or LC-MS.
-
Monitor the peak area of the parent this compound compound at each time point. The use of a mass spectrometer can help in identifying potential degradation products.[7][8]
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
The stability is often reported as the percentage of the initial compound remaining.
Data Presentation
Summarize the quantitative data from the stability study in a table for easy comparison.
Table 1: Stability of this compound in Different Solvents at Room Temperature
| Time (hours) | % this compound Remaining in DMSO | % this compound Remaining in PBS pH 7.4 | % this compound Remaining in Ethanol |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 95.2 | 99.1 |
| 2 | 99.1 | 90.8 | 98.5 |
| 4 | 98.8 | 82.1 | 97.6 |
| 8 | 98.2 | 65.7 | 96.4 |
| 24 | 97.5 | 40.3 | 94.2 |
Mandatory Visualizations
References
- 1. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 2. researchgate.net [researchgate.net]
- 3. scitechnol.com [scitechnol.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. enamine.net [enamine.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of CZL55 and Other Caspase-1 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel caspase-1 inhibitor, CZL55, with other established caspase-1 inhibitors, Belnacasan (VX-765) and Pralnacasan (VX-740). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting caspase-1-mediated inflammation.
Executive Summary
Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Its inhibition is a promising strategy for the treatment of a range of inflammatory diseases. This guide details the efficacy of a recently identified inhibitor, this compound, and compares it with the well-characterized inhibitors Belnacasan and Pralnacasan. The comparative data is based on in vitro enzymatic assays and a relevant in vivo model of febrile seizures.
Data Presentation: In Vitro Efficacy Against Caspase-1
| Inhibitor | Target | IC50 | Ki | Assay Conditions | Reference |
| This compound | Caspase-1 | 24 nM | - | Recombinant human caspase-1, fluorogenic substrate Ac-YVAD-AMC | Tang et al., 2020 |
| Belnacasan (VX-765) | Caspase-1 | - | 0.8 nM | Recombinant human caspase-1 | Wannamaker et al., 2007[1] |
| Pralnacasan (VX-740) | Caspase-1 | - | 1.4 nM | Recombinant human caspase-1 | Rudolphi et al., 2003 |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions between studies. Belnacasan is a prodrug that is converted to its active form, VRT-043198.[2] Pralnacasan is also a prodrug.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Caspase-1 Enzymatic Assay (for this compound)
This protocol is based on the methods described by Tang et al. (2020).
-
Reagents and Materials:
-
Recombinant human caspase-1 enzyme
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT
-
Fluorogenic substrate: Ac-YVAD-AMC (acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin)
-
This compound and control compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Recombinant human caspase-1 is diluted in assay buffer to the desired concentration.
-
A serial dilution of this compound or control compounds is prepared in DMSO and then diluted in assay buffer.
-
In a 384-well plate, add the diluted caspase-1 enzyme.
-
Add the diluted compounds to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Ac-YVAD-AMC to a final concentration of 50 µM.
-
The fluorescence intensity is measured kinetically for 30 minutes at 37°C using a fluorescence plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
In Vitro Caspase-1 Enzymatic Assay (for Belnacasan/VRT-043198)
This protocol is based on the methods described by Wannamaker et al. (2007).[1]
-
Reagents and Materials:
-
Recombinant human caspase-1 enzyme
-
Assay Buffer: 100 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT
-
Fluorogenic substrate: Ac-YVAD-AMC
-
VRT-043198 (active form of Belnacasan) and control compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Recombinant human caspase-1 is pre-incubated with varying concentrations of VRT-043198 in assay buffer for 30 minutes at 30°C.
-
The reaction is initiated by the addition of the fluorogenic substrate Ac-YVAD-AMC.
-
The rate of substrate cleavage is monitored by measuring the increase in fluorescence at 460 nm upon excitation at 360 nm.
-
Ki values are calculated using the Morrison equation for tight-binding inhibitors.
-
In Vitro Caspase-1 Enzymatic Assay (for Pralnacasan)
A similar in vitro enzymatic assay using recombinant human caspase-1 and a fluorogenic substrate like Ac-YVAD-AMC is employed to determine the Ki value for Pralnacasan, as referenced in studies such as Rudolphi et al. (2003). The general principles of the assay are consistent with those described above, involving the measurement of substrate cleavage in the presence of varying concentrations of the inhibitor to determine its potency.
In Vivo Experimental Workflow: Mouse Model of Febrile Seizures
To assess the in vivo efficacy of caspase-1 inhibitors in a relevant neurological inflammation model, a hyperthermia-induced febrile seizure model in neonatal mice is often utilized.
-
Animal Model:
-
Postnatal day 14 (P14) C57BL/6 mice are used.
-
-
Induction of Febrile Seizures:
-
Mice are placed in a pre-warmed chamber with a constant temperature of 42.0 ± 0.2°C.
-
Core body temperature is monitored using a rectal probe.
-
The latency to the first generalized tonic-clonic seizure is recorded.
-
-
Drug Administration:
-
This compound, Belnacasan, Pralnacasan, or vehicle is administered intraperitoneally (i.p.) or via other appropriate routes at a specified time before the induction of hyperthermia.
-
-
Assessment of Efficacy:
-
The primary endpoints are the latency to the first seizure and the percentage of mice exhibiting seizures.
-
Secondary endpoints can include seizure severity scoring and duration.
-
Brain tissue can be collected post-mortem for biochemical analysis, such as measuring levels of active caspase-1 and pro-inflammatory cytokines.
-
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: In Vivo Febrile Seizure Experimental Workflow.
References
- 1. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
Comparative Analysis of CZL55 and VX-765 in Neuroinflammation Models
A detailed guide for researchers and drug development professionals on the mechanisms and therapeutic potential of two distinct modulators of neuroinflammatory pathways.
This guide provides a comprehensive comparison of two compounds, CZL55 and VX-765, which target different pathways implicated in neuroinflammation. While direct comparative studies are not available, this document synthesizes the existing experimental data to offer insights into their individual mechanisms of action, efficacy in preclinical models, and potential as therapeutic agents for neurological disorders with an inflammatory component.
Executive Summary
Neuroinflammation is a critical contributor to the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and spinal cord injury.[1][2] The development of targeted therapies to modulate this complex process is a major focus of current research. This guide examines two such therapeutic candidates:
-
VX-765: A selective and orally bioavailable inhibitor of caspase-1, a key enzyme in the inflammasome pathway that mediates the production of pro-inflammatory cytokines IL-1β and IL-18.[3][4]
-
This compound: A novel antagonist of the G-protein coupled receptor 55 (GPR55), which has been implicated in modulating inflammatory responses in the central nervous system.
This comparison will delve into their distinct mechanisms, summarize the available preclinical data, and provide detailed experimental protocols for key assays used to evaluate their efficacy.
Mechanism of Action
The two compounds operate through fundamentally different signaling pathways to quell neuroinflammation.
VX-765: Targeting the Inflammasome
VX-765 is a prodrug that is converted in vivo to its active metabolite, VRT-043198.[4] This active form specifically inhibits caspase-1, also known as interleukin-1 converting enzyme (ICE). Caspase-1 is a critical component of the inflammasome, a multiprotein complex that is activated by various damage- and pathogen-associated molecular patterns (DAMPs and PAMPs).[5]
Activated caspase-1 is responsible for cleaving the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[4] These cytokines are potent mediators of inflammation. By inhibiting caspase-1, VX-765 effectively blocks the production and release of IL-1β and IL-18, thereby dampening the inflammatory cascade.[3][4] Furthermore, VX-765 has been shown to inhibit pyroptosis, a pro-inflammatory form of programmed cell death mediated by caspase-1.[4][6]
This compound: Modulating GPR55 Signaling
This compound acts as an antagonist to the G-protein coupled receptor 55 (GPR55). GPR55 is expressed in the central nervous system and has been implicated in various physiological and pathological processes, including neuroinflammation. The precise downstream signaling of GPR55 in the context of neuroinflammation is still under investigation, but it is thought to involve pathways that regulate the production of inflammatory mediators.
Activation of GPR55 can lead to the release of pro-inflammatory cytokines. By blocking this receptor, this compound is hypothesized to reduce the production of these inflammatory molecules, thereby exerting an anti-neuroinflammatory effect.
Performance in Neuroinflammation Models
The efficacy of both compounds has been evaluated in various preclinical models of neuroinflammation. The following tables summarize the key findings.
VX-765: Quantitative Data from Preclinical Studies
| Model | Key Findings | Reference |
| Spinal Cord Injury (Mouse) | - Reduced expression of cleaved caspase-1, IL-1β, and IL-18. - Decreased infiltration of M1 macrophages/microglia. - Increased presence of M2 microglia. - Improved functional recovery. | [3] |
| Traumatic Brain Injury (Mouse) | - Inhibited the expression of caspase-1, IL-1β, and IL-18. - Suppressed the HMGB1/TLR4/NF-κB signaling pathway. - Reduced brain edema and neuronal apoptosis. - Improved neurological outcomes. | [6] |
| Alzheimer's Disease (Rat Model of Focal Cortical Infarction) | - Suppressed the activation of caspase-1 and pyroptosis in the hippocampus. - Downregulated the expression of NLRP3, ASC, GSDMD, IL-1β, and IL-18. - Reduced secondary hippocampal degeneration. - Ameliorated cognitive decline. | [7] |
This compound: Available Preclinical Data
Data on this compound in specific neuroinflammation models is emerging. Studies with other GPR55 antagonists provide a basis for its potential efficacy.
| Model | Key Findings with GPR55 Antagonists | Reference |
| General Neuroinflammation Models | - Antagonism of GPR55 has been shown to reduce the release of pro-inflammatory cytokines. | |
| Neuropathic Pain Models | - GPR55 knockout mice exhibit reduced hyperalgesia, suggesting a role for GPR55 in pain and inflammation. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
VX-765 Experimental Protocol: Traumatic Brain Injury Model
1. Animal Model:
-
A controlled cortical impact (CCI) model is established in mice to induce traumatic brain injury.[6]
2. Drug Administration:
-
VX-765 is administered to the treatment group, typically via intraperitoneal injection, at a specific dosage and time course post-injury. A vehicle control group receives the solvent alone.[6]
3. Western Blot Analysis:
-
At a designated time point after injury and treatment, brain tissue from the impacted cortex is collected.
-
Protein lysates are prepared and subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against key inflammatory and pyroptotic markers, including cleaved caspase-1, IL-1β, IL-18, and GSDMD.
-
Following incubation with secondary antibodies, protein bands are visualized and quantified.[6]
4. Immunohistochemistry:
-
Brain sections are prepared and stained with antibodies to identify specific cell types and markers of apoptosis and inflammation.
-
For example, TUNEL staining can be used to assess neuronal apoptosis, and Iba1 staining can be used to visualize microglia.
-
Fluorescent microscopy is used to capture images, and the number of positive cells or the intensity of staining is quantified.
5. Behavioral Assessment:
-
Neurological function is assessed using standardized behavioral tests such as the modified Neurological Severity Score (mNSS) and the rotarod test at various time points post-injury.[6]
General Protocol for Assessing Anti-Neuroinflammatory Compounds in vitro
1. Cell Culture:
-
Primary microglia are isolated from neonatal rodent brains, or a microglial cell line such as BV-2 is used.
2. Treatment and Stimulation:
-
Cells are pre-treated with varying concentrations of the test compound (e.g., this compound or VX-765) for a specified period.
-
Neuroinflammation is induced by stimulating the cells with lipopolysaccharide (LPS).[2][8][9]
3. Measurement of Inflammatory Mediators:
-
ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Nitric Oxide Assay: The production of nitric oxide (NO), a key inflammatory mediator, is measured in the supernatant using the Griess reagent.
-
qPCR: The expression levels of genes encoding pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are measured by quantitative real-time PCR.
Conclusion and Future Directions
Both VX-765 and this compound represent promising, yet distinct, therapeutic strategies for targeting neuroinflammation.
-
VX-765 is a well-characterized caspase-1 inhibitor with a robust body of preclinical evidence supporting its efficacy in a variety of neuroinflammatory conditions. Its specific mechanism of action makes it a valuable tool for dissecting the role of the inflammasome in neurological diseases.
-
This compound , as a GPR55 antagonist, offers a novel approach to modulating neuroinflammation. Further research is needed to fully elucidate its downstream signaling pathways and to establish its efficacy in relevant in vivo models.
Direct, head-to-head comparative studies of these two compounds in standardized neuroinflammation models would be highly valuable to determine their relative efficacy and to identify which patient populations might benefit most from each therapeutic strategy. Future research should also focus on the potential for combination therapies that target multiple inflammatory pathways to achieve synergistic neuroprotective effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX-765 reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cgs21680.com [cgs21680.com]
- 5. Modulation of neuroinflammation and oxidative stress by targeting GPR55 – new approaches in the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VX-765 Alleviates β-Amyloid Deposition and Secondary Degeneration in the Ipsilateral Hippocampus and Ameliorates Cognitive Decline after Focal Cortical Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions… [ouci.dntb.gov.ua]
Comparative Analysis of CZL55 and Emricasan: A Deep Dive into Caspase Inhibition
In the landscape of therapeutic agents targeting apoptosis and inflammation, caspase inhibitors have emerged as a significant area of research. This guide provides a comparative analysis of two such compounds: CZL55, a selective caspase-1 inhibitor, and emricasan, a pan-caspase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a structured overview of their mechanisms, available data, and the signaling pathways they modulate.
Due to the limited publicly available data on this compound, a direct head-to-head comparison with the extensively studied emricasan is challenging. However, by examining the distinct profiles of a selective caspase-1 inhibitor and a broad-spectrum pan-caspase inhibitor, we can infer their differential therapeutic potentials and research applications.
Overview of Emricasan: A Broad-Spectrum Caspase Inhibitor
Emricasan (formerly IDN-6556 or PF-03491390) is an orally active, irreversible pan-caspase inhibitor.[1][2] Its mechanism of action involves binding to the catalytic site of multiple caspase enzymes, thereby blocking their activity. Caspases are a family of cysteine proteases that play crucial roles in the execution of apoptosis (programmed cell death) and in mediating inflammation. By inhibiting a wide range of caspases, emricasan is designed to reduce both apoptosis- and inflammation-driven tissue damage.[2]
Key Therapeutic Areas and Experimental Findings for Emricasan:
Emricasan has been extensively investigated, primarily in the context of liver diseases. Preclinical and clinical studies have explored its efficacy in conditions such as non-alcoholic steatohepatitis (NASH), non-alcoholic fatty liver disease (NAFLD), and portal hypertension.
Quantitative Data Summary for Emricasan:
| Parameter | Finding | Reference |
| Mechanism of Action | Irreversible pan-caspase inhibitor | [1][2] |
| Primary Therapeutic Area | Liver diseases (NASH, NAFLD, cirrhosis) | [1][3] |
| Clinical Trial Endpoint (NASH) | Did not achieve primary endpoint of fibrosis improvement without worsening of NASH in a Phase 2b trial. | [4] |
| Effect on Liver Enzymes | Statistically significant reduction in alanine aminotransferase (ALT) in patients with NAFLD/NASH. | [4] |
| Effect on Apoptosis Markers | Reduction in serum cleaved cytokeratin-18 (cCK18), a marker of apoptosis. | [4] |
| Effect on Portal Hypertension | Investigated for its potential to reduce hepatic venous pressure gradient (HVPG) in patients with cirrhosis. | [5] |
Experimental Protocols for Emricasan Studies:
Detailed experimental protocols for the clinical trials involving emricasan can be found in the respective clinical trial registrations and publications. For instance, the ENCORE-NF trial (NCT02686762) protocol involved a double-blind, placebo-controlled study where patients with NASH and fibrosis were randomized to receive emricasan or a placebo for 72 weeks, with liver biopsies for histological assessment as a primary endpoint.[3]
Emricasan Signaling Pathway:
Emricasan's broad activity against multiple caspases means it intervenes at several points in the apoptotic and inflammatory signaling cascades. The diagram below illustrates the general mechanism of caspase-mediated apoptosis and where a pan-caspase inhibitor like emricasan would act.
Caption: General apoptosis pathways showing inhibition points of emricasan.
Overview of this compound: A Selective Caspase-1 Inhibitor
This compound is identified as a potent and selective inhibitor of caspase-1, with a reported IC50 value of 24 nM.[6] Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Its primary documented research application is in the study of febrile seizures.[6]
Key Therapeutic Areas and Experimental Findings for this compound:
The publicly available information on this compound is sparse. Its known application is in preclinical research of febrile seizures, suggesting a potential role in neuroinflammatory conditions. A related compound, CZL80, also a caspase-1 inhibitor, was identified through virtual screening and showed therapeutic potential in mouse models of febrile seizures.[7] This suggests that the therapeutic rationale for this class of compounds is to mitigate the neuroinflammation associated with such seizures.
Quantitative Data Summary for this compound:
| Parameter | Finding | Reference |
| Mechanism of Action | Selective Caspase-1 inhibitor | [6] |
| IC50 | 24 nM | [6] |
| Primary Research Area | Febrile Seizures | [6] |
Experimental Protocols for this compound Studies:
This compound Signaling Pathway:
As a selective caspase-1 inhibitor, this compound's action is focused on the inflammasome pathway, which is a critical component of the innate immune response. The diagram below illustrates the canonical NLRP3 inflammasome pathway and the specific point of inhibition by this compound.
References
- 1. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX‐765 ameliorates renal injury and fibrosis in diabetes by regulating caspase‐1‐mediated pyroptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Liver Disease/Cirrhosis | Johns Hopkins Medicine [hopkinsmedicine.org]
- 5. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 6. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure-based discovery of CZL80, a caspase-1 inhibitor with therapeutic potential for febrile seizures and later enhanced epileptogenic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Specificity of Caspase-1 Inhibitors: CZL55 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro specificity of the caspase-1 inhibitor, CZL55, with other established alternatives. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their studies by providing objective performance data and comprehensive experimental protocols.
Introduction to Caspase-1 and its Inhibition
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a key inflammatory cysteine protease. Its activation within a multi-protein complex called the inflammasome leads to the proteolytic maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, inhibition of caspase-1 is a significant therapeutic strategy for a range of inflammatory diseases. The specificity of a small molecule inhibitor is a critical parameter, as off-target effects on other caspases, which are involved in apoptosis and other essential cellular processes, can lead to undesired cellular toxicity.
This compound has been identified as a caspase-1 inhibitor with a reported IC50 of 24 nM. This guide will compare the specificity of this compound with well-characterized caspase-1 inhibitors, Belnacasan (VX-765) and Pralnacasan (VX-740), as well as commonly used peptide-based inhibitors.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its alternatives against a panel of caspases. This data is crucial for assessing the specificity of each compound.
| Inhibitor | Target Caspase | IC50 / Ki (nM) | Selectivity Profile (IC50 / Ki in nM for other caspases) |
| This compound | Caspase-1 | 24 (IC50) | Data not publicly available. |
| Belnacasan (active form VRT-043198) | Caspase-1 | 0.8 (Ki) | Highly Selective Caspase-4: <0.6 (Ki) Caspase-3, -6, -7, -8, -9: >1000 (Ki)[1][2][3][4][5] |
| Pralnacasan (VX-740) | Caspase-1 | 1.4 (Ki) | Selective for Caspase-1, but detailed panel data is less available in recent literature.[6] |
| Ac-YVAD-CMK | Caspase-1 | 0.8 (Ki) | Selective for Caspase-1, but can inhibit other caspases at higher concentrations. |
| Z-VAD-FMK | Pan-Caspase | Broad | A pan-caspase inhibitor, effectively inhibits multiple caspases and is used as a general apoptosis inhibitor. |
Note: The active form of Belnacasan (VX-765) is VRT-043198. The provided Ki values are for VRT-043198.
Experimental Protocols
To validate the specificity of a caspase-1 inhibitor in vitro, a robust and well-defined experimental protocol is essential. Below are detailed methodologies for commonly employed caspase activity assays.
In Vitro Fluorometric Caspase Activity Assay
This assay measures the cleavage of a specific fluorogenic caspase substrate by recombinant caspases in the presence of an inhibitor.
Materials:
-
Recombinant human caspases (Caspase-1, -3, -4, -8, -9, etc.)
-
Caspase-specific fluorogenic substrates (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Inhibitor stock solutions (e.g., this compound, Belnacasan in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the recombinant caspase enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the caspase-specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC-based substrates) over time (kinetic reading) or at a fixed endpoint (e.g., 60 minutes).
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve or the endpoint fluorescence.
-
Determine the IC50 value of the inhibitor for each caspase by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caspase-Glo® 1 Inflammasome Assay
This commercially available luminescent assay measures caspase-1 activity directly in cell lysates or culture supernatants.
Materials:
-
Caspase-Glo® 1 Reagent (Promega)
-
Cell culture medium
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Culture cells (e.g., THP-1 monocytes) and induce inflammasome activation (e.g., with LPS and nigericin).
-
Treat the cells with various concentrations of the caspase-1 inhibitor (e.g., this compound) for a predetermined time.
-
Transfer an aliquot of the cell culture supernatant or cell lysate to a white-walled 96-well plate.
-
Add an equal volume of the reconstituted Caspase-Glo® 1 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours to allow for the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of caspase-1 inhibition relative to the untreated control and determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of caspase-1 inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining the in vitro specificity of a caspase inhibitor.
References
- 1. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target cannabinoid effects mediated by GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of CZL55: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of CZL55, a caspase-1 inhibitor. While this compound is shipped as a non-hazardous chemical, it is crucial to follow established laboratory safety protocols for its disposal.
Chemical Identity:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 667408-87-9 |
| Molecular Formula | C20H22N2O6 |
| Molecular Weight | 386.40 g/mol |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: To protect clothing and skin from contamination.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent materials.
-
Clean the area with a suitable solvent, followed by soap and water.
-
Collect all contaminated materials in a sealed container for proper disposal as chemical waste.
Step-by-Step Disposal Protocol for this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as a chemical waste stream and consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following protocol is based on general best practices for the disposal of non-hazardous research chemicals.
Experimental Protocol for Neutralization (if applicable and approved by EHS):
For many organic compounds, chemical degradation may be a viable disposal method. However, without specific data on this compound's reactivity, this should only be performed after consulting with and receiving approval from your institution's EHS department. A general procedure for the neutralization of acidic or basic functional groups, if present and identified, would involve:
-
Dilution: Dilute small quantities of the this compound solution with a compatible solvent.
-
Neutralization: Slowly add a dilute acid or base to adjust the pH to a neutral range (6-8).
-
Verification: Continuously monitor the pH using a calibrated pH meter.
-
Disposal: Dispose of the neutralized solution in accordance with institutional guidelines for aqueous waste.
General Disposal Workflow:
The decision-making process for the disposal of any laboratory chemical, including this compound, should follow a structured workflow to ensure safety and compliance.
Caption: this compound Disposal Decision Workflow
Signaling Pathway Context: Caspase-1 Inhibition
This compound is identified as a caspase-1 inhibitor. Understanding its mechanism of action is crucial for assessing its biological impact and handling it appropriately. Caspase-1 is a key enzyme in the inflammatory response.
Caption: Simplified Caspase-1 Signaling Pathway
By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
Navigating the Safe Handling of CZL55: A Guide to Personal Protective Equipment and Disposal
Essential Safety Protocols for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of CZL55, a caspase-1 inhibitor intended for research use only. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling research chemicals with unknown toxicological profiles.
Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Fully buttoned lab coat. | N95 or higher rated respirator if not handled in a certified chemical fume hood. |
| Solution Preparation | Chemical splash goggles or a face shield. | Nitrile or neoprene gloves. | Chemical-resistant lab coat or apron over a standard lab coat. | Work within a certified chemical fume hood is mandatory. |
| In Vitro / In Vivo Experiments | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Fully buttoned lab coat. | Work within a certified chemical fume hood or other appropriate ventilated enclosure. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant disposable gown over a lab coat. | A half-mask or full-face respirator with appropriate cartridges is recommended. |
Procedural Guidance for Safe Handling
Adherence to a strict operational protocol is critical to minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls and Workspace Preparation
-
Ventilation: All work involving this compound, particularly the handling of the solid compound and the preparation of solutions, must be conducted in a certified chemical fume hood.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible within the immediate work area.
-
Workspace Demarcation: Clearly designate the area where this compound is being handled to prevent cross-contamination.
Step-by-Step Handling Protocol
-
Pre-Experiment Briefing: Before initiating any work, all personnel involved should review this handling protocol and the location of all safety equipment.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing: Carefully weigh the required amount of solid this compound on a tared weigh boat inside the chemical fume hood.
-
Dissolution: Add the solvent to the solid this compound in a dropwise manner to avoid aerosolization. Gently swirl or vortex to dissolve.
-
Experimental Use: When adding this compound solutions to experimental setups, use precision dispensing tools such as calibrated micropipettes to prevent splashes.
-
Post-Experiment Decontamination: After completing the work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye protection). Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, pipette tips, and gloves, should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Consult EHS: All waste disposal procedures must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream.
Visualizing the Workflow for Safe Chemical Handling
The following diagram illustrates the key stages of safely handling a research chemical with an unknown hazard profile, from initial assessment to final disposal.
Caption: Workflow for the safe handling of research chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
